molecular formula C6H7ClO2 B054880 2-methyl-4,5-dihydrofuran-3-carbonyl Chloride CAS No. 116974-93-7

2-methyl-4,5-dihydrofuran-3-carbonyl Chloride

Katalognummer B054880
CAS-Nummer: 116974-93-7
Molekulargewicht: 146.57 g/mol
InChI-Schlüssel: KWXMKWHPJWWDJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-4,5-dihydrofuran-3-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride is its ease of synthesis. It can be prepared in large quantities using simple laboratory equipment. Additionally, it has a wide range of potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain laboratory experiments. Additionally, its mechanism of action is not well understood, which can make it challenging to design experiments to investigate its effects.

Zukünftige Richtungen

There are several future directions for research on 2-methyl-4,5-dihydrofuran-3-carbonyl chloride. One area of interest is the synthesis of novel bioactive compounds using this compound as a precursor. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields such as materials science. Finally, more research is needed to investigate the toxicity and safety of this compound, particularly in vivo studies.
In conclusion, this compound is a versatile chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its ease of synthesis and low toxicity make it an attractive compound for laboratory experiments. Future research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride involves the reaction of 2-methyl-4,5-dihydrofuran-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The resulting product is a colorless liquid that can be purified by distillation.

Wissenschaftliche Forschungsanwendungen

2-methyl-4,5-dihydrofuran-3-carbonyl chloride has been extensively studied for its potential applications in the field of pharmaceuticals. It has been reported to exhibit antimicrobial, antifungal, and antiviral activities. Additionally, it has been found to have potential as a precursor for the synthesis of various bioactive compounds such as antitumor agents and anti-inflammatory drugs.

Eigenschaften

CAS-Nummer

116974-93-7

Molekularformel

C6H7ClO2

Molekulargewicht

146.57 g/mol

IUPAC-Name

5-methyl-2,3-dihydrofuran-4-carbonyl chloride

InChI

InChI=1S/C6H7ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H2,1H3

InChI-Schlüssel

KWXMKWHPJWWDJB-UHFFFAOYSA-N

SMILES

CC1=C(CCO1)C(=O)Cl

Kanonische SMILES

CC1=C(CCO1)C(=O)Cl

Synonyme

3-Furancarbonyl chloride, 4,5-dihydro-2-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.